molecular formula C13H19NO2 B5791777 N,N-diethyl-2-(2-methylphenoxy)acetamide

N,N-diethyl-2-(2-methylphenoxy)acetamide

Cat. No.: B5791777
M. Wt: 221.29 g/mol
InChI Key: WCDJLQHBCXERCP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2-methylphenoxy)acetamide is a substituted acetamide derivative characterized by a phenoxy group bearing a methyl substituent at the ortho-position (2-methylphenoxy) and a diethylamine moiety attached to the acetamide nitrogen. The compound’s core structure allows for versatility in biological interactions, depending on substituent modifications .

Properties

IUPAC Name

N,N-diethyl-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDJLQHBCXERCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues lie in substituent groups on the phenoxy ring, acetamide nitrogen, or additional heterocyclic systems. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Findings
N,N-Diethyl-2-(2-methylphenoxy)acetamide (Target) C₁₃H₁₉NO₂ (inferred) 221.30 g/mol 2-methylphenoxy, diethylacetamide Limited direct data; inferred applications in ligand design due to structural similarity to TSPO ligands .
18F-DPA-714 C₂₂H₂₇FN₄O₃ 430.48 g/mol Pyrazolo[1,5-a]pyrimidine core, 2-fluoroethoxy group Second-generation TSPO radioligand for PET imaging; high brain bioavailability and specificity .
N,N-Diethyl-2-[2-methoxy-4-(2-propen-1-yl)phenoxy]acetamide C₁₆H₂₃NO₃ 277.36 g/mol Methoxy and propenyl groups at phenoxy ring No direct bioactivity reported; structural emphasis on lipophilicity and potential CNS penetration .
N,N-Diethyl-2-{[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy}acetamide C₂₂H₂₃NO₅ 381.43 g/mol Coumarin core, 4-methoxyphenyl group Potential fluorescent or antioxidant properties due to coumarin moiety .
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ 314.38 g/mol Naphthyloxy group, morpholinoethyl side chain Cytotoxicity studied in cancer cells; moderate activity linked to naphthyl group .

Pharmacological and Functional Comparisons

Translocator Protein (TSPO) Ligands
  • 18F-DPA-714: Exhibits nanomolar affinity for TSPO, used in neuroinflammation imaging (e.g., Alzheimer’s, ALS). Its pyrazolopyrimidine core and fluoroethoxy group enhance blood-brain barrier penetration compared to first-gen ligands like PK11195 .
  • 11C-PBR28: Another acetamide-based TSPO ligand but with a methoxyphenyl group. Shows variable binding affinity due to TSPO polymorphism, unlike 18F-DPA-714’s consistent performance .
Antiparasitic and Antimicrobial Agents
  • Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)indazolyl)acetamide): Demonstrates anti-Trypanosoma brucei activity (IC₅₀ = 2.1 µM) via inhibition of trypanothione synthetase. The trifluoromethyl group enhances metabolic stability .
Cytotoxic Agents
  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Induces apoptosis in HeLa cells (IC₅₀ = 18 µM).

Physicochemical Properties

  • Lipophilicity : 18F-DPA-714 (LogP = 2.8) balances brain uptake and clearance, whereas coumarin derivatives (LogP ~3.5) may exhibit prolonged tissue retention .
  • Solubility : Diethylacetamide derivatives generally show moderate aqueous solubility (~1–10 mg/mL), enhanced by polar substituents (e.g., methoxy groups) .

Key Research Findings and Conflicts

Bioavailability : 18F-DPA-714 outperforms 11C-PBR28 in brain uptake due to its fluoroethoxy group, but both face competition from third-gen ligands like 18F-GE-180 .

Structural-Activity Relationships (SAR): Pyrazolopyrimidine cores (DPA-714) improve TSPO affinity vs. plain acetamides. Ortho-substituents on phenoxy groups (e.g., 2-methyl) may hinder rotational freedom, affecting binding kinetics .

Conflicting Data : Some studies report species-specific TSPO binding for acetamide ligands, complicating translational research .

Q & A

Q. What synthetic routes are recommended for N,N-diethyl-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a phenoxyacetic acid derivative with an amine. For example, condensation of 2-(2-methylphenoxy)acetic acid with diethylamine can be performed using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base at room temperature . Alternatively, base-mediated reactions (e.g., K₂CO₃ in acetonitrile) under reflux can facilitate nucleophilic substitution . Optimization includes:
  • Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity.
  • Catalysts : TBTU improves coupling efficiency for amide bond formation.
  • Temperature : Room temperature minimizes side reactions, while reflux accelerates slower reactions.
    Yield improvements (~70–85%) are achieved by monitoring reaction progress via TLC and adjusting stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying ethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), phenoxy protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) .
  • Single-Crystal XRD : Resolves molecular geometry, confirming dihedral angles between the phenoxy and acetamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 278.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects on the phenoxy or acetamide groups. Systematic approaches include:
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl, methoxy, or halogen groups) and compare bioactivity trends. For example, 2-methylphenoxy analogs show enhanced antimicrobial activity compared to unsubstituted derivatives .
  • Dose-Response Assays : Test across multiple concentrations to identify non-linear effects.
  • Target-Specific Assays : Use enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies to isolate mechanisms .
    Cross-referencing data with PubChem or CAS entries ensures reliability .

Q. What strategies are effective for determining the mechanism of action in pharmacological studies?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial targets like penicillin-binding proteins) using software such as AutoDock .
  • In Vitro Pathway Analysis : Measure downstream biomarkers (e.g., TNF-α for inflammation) in cell cultures .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to receptors or enzymes .
  • Metabolic Stability Assays : Use liver microsomes to assess pharmacokinetic properties .

Q. How can analytical method development address challenges in quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC-UV/FLD : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Retention times (~8–10 min) and fluorescence detection (λₑₓ 280 nm, λₑₘ 320 nm) enhance sensitivity .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 278 → 105 for quantification) to minimize matrix interference .
  • Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (85–115%) per ICH guidelines .

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